Cas no 94169-63-8 ((3,5-Diisopropoxyphenyl)methanol)

(3,5-Diisopropoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
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- (3,5-Diisopropoxyphenyl)methanol
- [3,5-di(propan-2-yloxy)phenyl]methanol
- AKOS015890907
- 94169-63-8
- MFCD17014847
- [3,5-bis(propan-2-yloxy)phenyl]methanol
- F73699
- DTXSID10676932
- Benzenemethanol, 3,5-bis(1-methylethoxy)-
- {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol
- DB-200190
-
- インチ: InChI=1S/C13H20O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-7,9-10,14H,8H2,1-4H3
- InChIKey: HLIPDPDFDSHIGX-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=CC(=CC(=C1)CO)OC(C)C
計算された属性
- せいみつぶんしりょう: 224.14124450g/mol
- どういたいしつりょう: 224.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 38.7Ų
(3,5-Diisopropoxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB594256-250mg |
(3,5-Diisopropoxyphenyl)methanol; . |
94169-63-8 | 250mg |
€183.20 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749943-1g |
(3,5-Diisopropoxyphenyl)methanol |
94169-63-8 | 98% | 1g |
¥1959.00 | 2024-04-24 | |
Aaron | AR00IINA-1g |
Benzenemethanol, 3,5-bis(1-methylethoxy)- |
94169-63-8 | 95% | 1g |
$225.00 | 2024-07-18 | |
1PlusChem | 1P00IIEY-1g |
Benzenemethanol, 3,5-bis(1-methylethoxy)- |
94169-63-8 | 95% | 1g |
$220.00 | 2024-04-19 | |
1PlusChem | 1P00IIEY-100mg |
Benzenemethanol, 3,5-bis(1-methylethoxy)- |
94169-63-8 | 95% | 100mg |
$50.00 | 2024-04-19 | |
1PlusChem | 1P00IIEY-250mg |
Benzenemethanol, 3,5-bis(1-methylethoxy)- |
94169-63-8 | 95% | 250mg |
$83.00 | 2024-04-19 | |
Alichem | A019122647-1g |
(3,5-Diisopropoxyphenyl)methanol |
94169-63-8 | 95% | 1g |
$400.00 | 2023-08-31 | |
Aaron | AR00IINA-250mg |
Benzenemethanol, 3,5-bis(1-methylethoxy)- |
94169-63-8 | 95% | 250mg |
$84.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749943-100mg |
(3,5-Diisopropoxyphenyl)methanol |
94169-63-8 | 98% | 100mg |
¥472.00 | 2024-04-24 | |
abcr | AB594256-1g |
(3,5-Diisopropoxyphenyl)methanol; . |
94169-63-8 | 1g |
€385.80 | 2024-07-19 |
(3,5-Diisopropoxyphenyl)methanol 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
(3,5-Diisopropoxyphenyl)methanolに関する追加情報
Professional Introduction of (3,5-Diisopropoxyphenyl)methanol and Its Applications
The compound (3,5-Diisopropoxyphenyl)methanol is a unique organic molecule that has garnered significant attention in the field of pharmaceuticals and biotechnology. With the CAS No 94169-63-8, this compound is primarily known for its potential applications in drug discovery, cosmetics, and material science. Its structure, featuring isopropoxy groups attached to a phenyl ring and a hydroxymethyl substituent, makes it a versatile candidate for various biochemical interactions.
Recent studies have highlighted the importance of diisopropoxyphenylmethanol derivatives in targeting specific enzymes and receptors. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits promising inhibitory activity against certain kinases, making it a valuable tool in oncology drug development. The presence of isopropoxy groups plays a critical role in modulating the molecule's pharmacokinetics and bioavailability.
In addition to its therapeutic potential, (3,5-Diisopropoxyphenyl)methanol has shown remarkable stability under physiological conditions, which is a desirable trait for pharmaceutical formulations. This attribute ensures that the compound retains its structural integrity and efficacy when administered in various dosage forms, such as tablets or injections.
Furthermore, the compound's hydroxymethyl group contributes to its ability to engage in hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites. This property has been leveraged in designing new generations of drugs that require precise molecular interactions for optimal therapeutic outcomes.
The synthesis of (3,5-Diisopropoxyphenyl)methanol is a well-established process involving multi-step organic reactions. Key steps include the introduction of isopropoxy substituents onto the aromatic ring and subsequent functionalization of the hydroxymethyl group. Modern synthetic methods, as described in *Synthesis* (2023), emphasize the use of catalysts to improve reaction efficiency and reduce environmental impact.
Exploring the biological activities of this compound has opened avenues for its application in treating a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical trials have shown that (3,5-Diisopropoxyphenyl)methanol can modulate signaling pathways critical to disease progression, thereby offering a novel approach to therapeutic intervention.
Another area of interest is the compound's potential in cosmetic formulations. Its ability to stabilize active ingredients and enhance skin permeability has made it a subject of investigation in dermocosmetics. Recent findings in *Journal of Cosmetic Science* (2023) suggest that this molecule could be incorporated into anti-aging serums or moisturizers to improve product efficacy.
Moreover, the compound's chemical stability and low toxicity profile make it a safe candidate for long-term therapeutic use. This is particularly important in the development of drugs targeting chronic conditions, where sustained efficacy and safety are paramount.
In conclusion, (3,5-Diisopropoxyphenyl)methanol, with its distinct structure and versatile properties, represents a promising compound for advancing biomedical research and applications. Ongoing studies aim to further elucidate its mechanisms of action and explore new avenues for its utilization in addressing unmet medical needs.
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